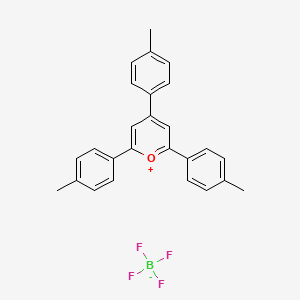

2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt

Übersicht

Beschreibung

2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt is a triarylpyrylium salt known for its applications in photocatalysis and material science. This compound is characterized by its ability to catalyze various chemical reactions under visible light, making it a valuable reagent in organic synthesis and industrial applications .

Vorbereitungsmethoden

The synthesis of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt typically involves the reaction of 2,4,6-triarylpyrylium salts with tetrafluoroboric acid. The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the formation of the desired product. Industrial production methods may involve scale-up processes and flow chemistry techniques to produce the compound in larger quantities .

Analyse Chemischer Reaktionen

2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt undergoes various types of chemical reactions, including:

Oxidation: This compound can act as a photocatalyst in oxidation reactions, converting substrates into their oxidized forms.

Reduction: It can also participate in reduction reactions under specific conditions.

Common reagents used in these reactions include organic solvents, nucleophiles, and oxidizing or reducing agents. Major products formed from these reactions depend on the specific substrates and conditions used.

Wissenschaftliche Forschungsanwendungen

2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt has a wide range of scientific research applications:

Biology: The compound’s ability to catalyze specific reactions under mild conditions makes it useful in biological studies.

Medicine: Its role in facilitating the synthesis of complex molecules can be applied in medicinal chemistry for drug development.

Wirkmechanismus

The mechanism by which 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt exerts its effects involves the absorption of visible light, which excites the compound to a higher energy state. This excited state can then participate in various chemical reactions, transferring energy or electrons to substrates. The molecular targets and pathways involved depend on the specific reaction being catalyzed .

Vergleich Mit ähnlichen Verbindungen

2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt can be compared with other similar compounds, such as:

2,4,6-Triphenylpyrylium tetrafluoroborate: Another triarylpyrylium salt used in photocatalysis.

2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate: Known for its applications in stereoselective synthesis.

9-Mesityl-10-methylacridinium tetrafluoroborate: Used in photoredox catalysis.

The uniqueness of this compound lies in its specific structure and reactivity, which make it particularly effective for certain types of photocatalytic reactions.

Biologische Aktivität

2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt (TTBP) is a significant compound in the realm of organic chemistry, particularly noted for its photocatalytic properties. As a member of the pyrylium salt family, TTBP exhibits unique biological activities that have been explored in various scientific studies. This article delves into the biological activity of TTBP, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

TTBP is characterized by its triaryl structure with three para-tolyl groups attached to a pyrylium ring. The molecular formula is , and it possesses a tetrafluoroborate anion that enhances its stability and solubility in organic solvents . The positive charge on the pyrylium cation allows for effective delocalization of electrons, making it an excellent candidate for photocatalysis.

Photocatalytic Activity

TTBP has garnered attention for its role as a photocatalyst , particularly in facilitating chemical reactions under visible light. It has been shown to catalyze the rearrangement of O-aryl carbamothioates to S-aryl carbamothioates at room temperature using blue LED light. This represents a significant advancement over traditional methods that often require harsh conditions.

The mechanism by which TTBP acts as a photocatalyst involves the absorption of light, leading to the excitation of electrons within the pyrylium cation. This process initiates various chemical transformations through energy transfer mechanisms. For instance, TTBP has been demonstrated to convert phenols to thiophenols effectively.

Research Findings and Case Studies

Recent studies have explored the diverse applications and biological implications of TTBP:

- Redox-Neutral 1,3-Dipolar Cycloaddition : TTBP has been utilized as both a dipolarophile and photosensitizer in reactions involving 2H-azirines under blue light irradiation. This method yielded tetrasubstituted pyrroles with notable efficiency (up to 65% yield) under mild conditions .

- Polymer Chemistry Applications : TTBP's ability to initiate polymerization reactions under visible light has been highlighted in various studies. Its electron-deficient nature allows it to act as a strong photooxidant, making it valuable in material science.

- Biochemical Properties : The compound has shown potential in facilitating biochemical reactions relevant to medicinal chemistry. Its ability to operate under mild conditions makes it suitable for biological applications where harsh environments could be detrimental.

Comparative Analysis with Similar Compounds

To understand TTBP's unique properties better, it is essential to compare it with other triarylpyrylium salts:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 2,4-Diphenylpyrylium tetrafluoroborate | Triarylpyrylium Salt | Less substituted; lower stability under light |

| 2-(4-Methylphenyl)-4-(4-methoxyphenyl)pyrylium tetrafluoroborate | Triarylpyrylium Salt | Different substituents affect reactivity |

| 1-(4-Methylphenyl)-3-(4-methoxyphenyl)pyrylium tetrafluoroborate | Triarylpyrylium Salt | Different configuration; varied photocatalytic activity |

The tri-substituted para-tolyl groups in TTBP enhance its stability and photocatalytic efficiency compared to its less substituted counterparts.

Safety and Handling

While TTBP exhibits promising biological activities, it is crucial to handle it with care due to potential acute toxicity upon inhalation or skin contact. Appropriate safety measures should be implemented when conducting experiments involving this compound.

Eigenschaften

IUPAC Name |

2,4,6-tris(4-methylphenyl)pyrylium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23O.BF4/c1-18-4-10-21(11-5-18)24-16-25(22-12-6-19(2)7-13-22)27-26(17-24)23-14-8-20(3)9-15-23;2-1(3,4)5/h4-17H,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWOXOWBZXLPNEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23BF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.